molecular formula C19H20F2N2O3S B6571439 2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-19-3

2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571439
CAS No.: 946383-19-3
M. Wt: 394.4 g/mol
InChI Key: MAIKNACSGGNSBC-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a novel organic compound with diverse potential applications. The intricate structure incorporates fluoro, sulfonyl, and tetrahydroquinoline functional groups, which could contribute to unique chemical behaviors and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide generally involves multiple steps:

  • Formation of 1,2,3,4-Tetrahydroquinoline Core: Initial cyclization of aniline derivatives with appropriate alkylation agents under controlled temperature and catalytic conditions.

  • Fluorination: Introduction of fluorine atoms at the 2 and 6 positions through halogen exchange or electrophilic fluorination.

  • Sulfonylation: Sulfonylation with propane-1-sulfonyl chloride in the presence of a base, like triethylamine, to form the sulfonylated tetrahydroquinoline intermediate.

  • Benzoylation: The final step involves the coupling of the sulfonylated intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Scaling up for industrial production requires optimization of each step for yield and purity. Industrial methods might employ automated flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Potential oxidation reactions can occur at the tetrahydroquinoline ring, transforming it into a more aromatic quinoline structure.

  • Reduction: The sulfonyl group can be reduced under strong reducing conditions, possibly leading to the formation of thioethers.

  • Substitution: The fluoro groups at the 2 and 6 positions could undergo nucleophilic aromatic substitution, given a strong enough nucleophile and appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid or potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminium hydride or other strong hydride donors.

  • Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents under heating.

Major Products Formed

  • Oxidation: Quinoline derivatives.

  • Reduction: Thioether or amine derivatives.

  • Substitution: Depending on the nucleophile, products could include substituted tetrahydroquinolines or new fluoro-substituted derivatives.

Scientific Research Applications

2,6-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has intriguing potential across several scientific disciplines:

  • Chemistry: Utilized as a synthetic intermediate for complex organic molecules.

  • Biology: Explored for bioactivity in pharmaceutical development, potentially as enzyme inhibitors or receptor ligands.

  • Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anti-cancer agents.

  • Industry: Potential use in the development of advanced materials or specialty chemicals due to its unique structural features.

Mechanism of Action

The compound's mechanism of action can be attributed to its interaction with specific molecular targets:

  • Molecular Targets: May include enzymes, receptors, or nucleic acids.

  • Pathways Involved: Could modulate signaling pathways, inhibit enzymatic activity, or alter gene expression depending on the application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide: Shares the difluoro and benzamide components but lacks the tetrahydroquinoline and sulfonyl groups.

  • N-Propane-1-sulfonylbenzamide: Similar sulfonyl group but without the tetrahydroquinoline scaffold.

  • Tetrahydroquinoline Derivatives: Many variations exist, but without the difluoro or sulfonyl modifications.

Uniqueness

2,6-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide’s combination of functional groups offers unique chemical reactivity and potential biological activity not commonly found in other compounds.

Properties

IUPAC Name

2,6-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-2-11-27(25,26)23-10-4-5-13-12-14(8-9-17(13)23)22-19(24)18-15(20)6-3-7-16(18)21/h3,6-9,12H,2,4-5,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKNACSGGNSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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